N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a sulfanyl-linked carbamoyl methyl group attached to a 3,5-dimethylphenyl moiety and a 4-(dimethylsulfamoyl)benzamide substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-13-9-14(2)11-16(10-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-5-7-17(8-6-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXJZVDSTNIJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
4-(Dimethylsulfamoyl)benzoic acid is synthesized via chlorosulfonation of benzoic acid under controlled conditions. Benzoic acid reacts with chlorosulfonic acid (3 equiv) at 150°C for 6 hours to yield 4-chlorosulfonylbenzoic acid as a white solid (72% yield). The para selectivity is attributed to the electron-withdrawing carboxylic acid group, which directs electrophilic substitution.
Amination with Dimethylamine
The chlorosulfonyl intermediate is treated with dimethylamine (2.5 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This step affords 4-(dimethylsulfamoyl)benzoic acid (85% yield), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 8.10 ppm, d, J = 8.5 Hz, 2H; $$ \delta $$ 3.15 ppm, s, 6H).
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using oxalyl chloride (1.2 equiv) and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM). The reaction proceeds at reflux for 3 hours, yielding 4-(dimethylsulfamoyl)benzoyl chloride as a pale-yellow liquid (94% yield).
Construction of the 1,3,4-Thiadiazole Core
Thiosemicarbazide Cyclization
2-Amino-1,3,4-thiadiazole-5-thiol is synthesized via cyclization of thiosemicarbazide with carbon disulfide ($$ \text{CS}_2 $$) in alkaline methanol. The reaction mixture is heated at 80°C for 12 hours, yielding the thiadiazole-thiol intermediate (68% yield).
Reaction Conditions
$$
\text{NH}2\text{NHCSNH}2 + \text{CS}2 \xrightarrow{\text{KOH, MeOH}} \text{C}2\text{H}2\text{N}3\text{S}2 + \text{H}2\text{O}
$$
Functionalization at Position 5
The thiol group undergoes alkylation with 2-bromo-N-(3,5-dimethylphenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 0°C to room temperature for 4 hours, yielding 5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (83% yield).
Mechanistic Insight
The thiolate anion ($$ \text{S}^- $$) attacks the electrophilic carbon of the bromoacetamide derivative, displacing bromide and forming the sulfide linkage.
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
4-(Dimethylsulfamoyl)benzoyl chloride (1.05 equiv) is reacted with 5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine in a mixture of DCM and aqueous sodium bicarbonate (NaHCO₃). The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours, yielding the target compound as a white crystalline solid (76% yield).
Characterization Data
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : $$ \delta $$ 8.45 (s, 1H, NH), 8.10 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.25 (s, 2H), 6.95 (s, 1H), 4.20 (s, 2H), 3.15 (s, 6H), 2.25 (s, 6H).
- HRMS (ESI+) : m/z calc. for $$ \text{C}{22}\text{H}{25}\text{N}5\text{O}4\text{S}_3 $$ [M+H]⁺: 568.1024; found: 568.1028.
Optimization and Scale-Up Considerations
Solvent and Base Screening
Comparative studies reveal that DMF/NaH systems outperform THF/K₂CO₃ in thiol-alkylation steps, achieving higher yields (83% vs. 58%). Polar aprotic solvents stabilize the thiolate intermediate, minimizing disulfide formation.
Catalytic Enhancements
Vanadium-dependent haloperoxidases (VHPOs), as reported in enzymatic methodologies, offer potential for greener thiadiazole synthesis. However, substrate specificity limitations necessitate further enzyme engineering for broad applicability.
Purification Techniques
Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates (>98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The higher melting point of (134.85°C vs. 100.8°C for ) suggests greater crystallinity due to intermolecular hydrogen bonding, a feature the target compound may share due to its sulfamoyl group.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Substitution at the 5-position of the thiadiazole ring (e.g., sulfanyl groups in the target compound vs. benzylidene in ) critically modulates bioactivity.
- Sulfonamide vs. Ester Groups : Sulfonamides (target compound, ) typically exhibit stronger enzyme inhibition than esters (), aligning with their prevalence in antimicrobial and anticancer agents.
- Crystallographic Insights : highlights the role of hydrogen bonding in stabilizing planar thiadiazole derivatives, a feature that may enhance the target compound’s binding affinity .
Biological Activity
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound characterized by a thiadiazole ring and multiple functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
- Molecular Formula : C21H23N5O4S3
- Molecular Weight : 423.56 g/mol
- IUPAC Name : N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole ring and the benzamide moiety are crucial for binding to specific enzymes or receptors. Preliminary studies suggest that the compound may act through the following mechanisms:
- NF-κB Activation : The compound has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in immune response regulation. This activation occurs post-stimulation with Toll-like receptor (TLR)-4 agonists such as lipopolysaccharide (LPS) .
- Cytokine Release : In vitro studies demonstrated that this compound enhances the release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells. This suggests a potential role in modulating immune responses .
- Inhibition of Pathogenic Processes : The compound may exhibit inhibitory effects on certain pathogenic processes by interfering with signaling pathways associated with inflammation and immune responses.
Structure-Activity Relationship (SAR)
The SAR studies conducted on compounds similar to this compound have provided insights into how modifications can enhance biological activity:
- Substituent Variations : Variations in the substituents on the thiadiazole ring and the benzamide group have been shown to significantly affect the potency of NF-κB activation. Compounds with specific methyl substitutions on the phenyl ring exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study 1: Immunomodulatory Effects
A study investigated the immunomodulatory effects of various sulfamoyl benzamidothiazole derivatives, including our compound of interest. It was found that these compounds could serve as effective adjuvants in vaccine formulations by enhancing antigen-specific antibody responses when used alongside TLR agonists .
Case Study 2: In Vivo Efficacy
In murine models, compounds structurally related to this compound were tested for their ability to modulate immune responses during infections. Results indicated a significant increase in survival rates and reduced pathogen loads in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
